molecular formula C23H18N2O5 B2478238 2-(3,4-Dimethoxyphenyl)-3-((4-nitrophenyl)amino)inden-1-one CAS No. 1022311-73-4

2-(3,4-Dimethoxyphenyl)-3-((4-nitrophenyl)amino)inden-1-one

Cat. No. B2478238
CAS RN: 1022311-73-4
M. Wt: 402.406
InChI Key: JZWSIZFXFAXPDH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-((4-nitrophenyl)amino)inden-1-one, also known as DMNPNI, is a synthetic compound derived from indene and nitrobenzene groups. It has been studied for a variety of applications, including as a synthetic intermediate in the synthesis of pharmaceuticals, as a potential drug candidate, and as a research tool in biochemical and physiological studies.

Scientific Research Applications

Synthetic Chemistry and Material Science

A study explored the acid cyclization of amino-substituted heterocycles, synthesizing a range of compounds, including those with dimethoxyphenyl and nitrophenyl groups, demonstrating the compound's role in creating new heterocyclic structures with potential applications in drug development and material science (Zinchenko et al., 2009). Similarly, photolabile protecting groups bonded to aminopropyl silica-gel beads were developed using a dimethoxy-nitrobenzyloxycarbonyl group, indicating its utility in the preparation of sensitive materials for photolithography and drug delivery systems (Matsumoto et al., 2009).

Antioxidant and Antimicrobial Activity

Research into the antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones, including derivatives similar to our compound of interest, found significant antioxidant properties. These findings suggest potential for these compounds in combating oxidative stress-related diseases (Sulpizio et al., 2016). Moreover, novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing urea, thiourea, and sulfonamide moieties exhibited promising anti-inflammatory and antimicrobial activities, highlighting the compound's relevance in developing new therapeutics (Keche et al., 2012).

Quantum Chemical Investigation

A detailed quantum chemical investigation into the electro-optical and charge-transport properties of a similar compound, trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, was conducted. The study provided insights into its potential as an efficient hole-transport material for electronic and photonic applications, showcasing the compound's role in the development of advanced materials for electronics (Irfan et al., 2015).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-(4-nitroanilino)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c1-29-19-12-7-14(13-20(19)30-2)21-22(17-5-3-4-6-18(17)23(21)26)24-15-8-10-16(11-9-15)25(27)28/h3-13,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWSIZFXFAXPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-3-((4-nitrophenyl)amino)inden-1-one

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